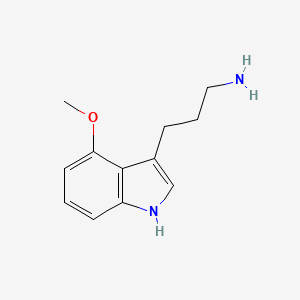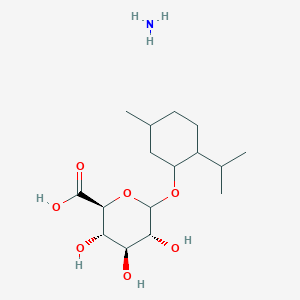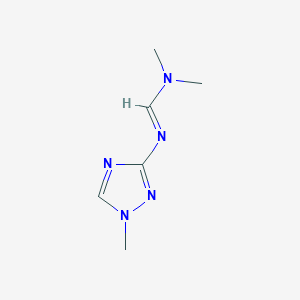
N,N-Dimethyl-N'-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 1-methyl-1H-1,2,4-triazole-3-amine. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or biological receptors, altering their activity. This interaction can lead to inhibition of enzymes or modulation of signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Dimethyl-N’-(1-methyl-1H-1,2,3-triazol-4-yl)imidoformamide
- N,N-Dimethyl-N’-(1-methyl-1H-1,2,3-triazol-5-yl)imidoformamide
Uniqueness
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C6H11N5 |
|---|---|
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(1-methyl-1,2,4-triazol-3-yl)methanimidamide |
InChI |
InChI=1S/C6H11N5/c1-10(2)4-7-6-8-5-11(3)9-6/h4-5H,1-3H3/b7-4+ |
InChI-Schlüssel |
BAEBHPIDPYCDKH-QPJJXVBHSA-N |
Isomerische SMILES |
CN1C=NC(=N1)/N=C/N(C)C |
Kanonische SMILES |
CN1C=NC(=N1)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



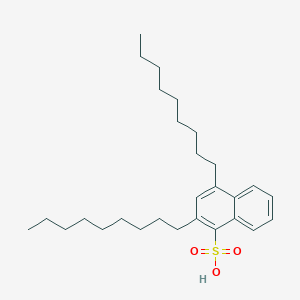
![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

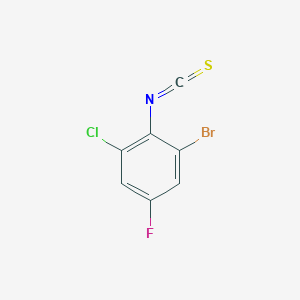
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)
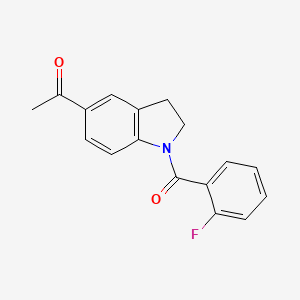
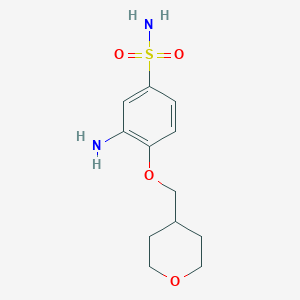
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
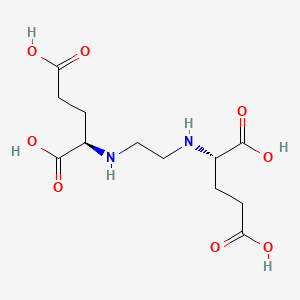
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
